molecular formula C10H11BF4O3 B2785494 4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid CAS No. 2377605-72-4

4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B2785494
CAS No.: 2377605-72-4
M. Wt: 266
InChI Key: KABKCLSFCLORND-UHFFFAOYSA-N
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Description

4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid is a fluorinated arylboronic acid characterized by a phenyl ring substituted with three distinct functional groups:

  • Fluorine at position 4,
  • Propoxy (-OCH₂CH₂CH₃) at position 3,
  • Trifluoromethyl (-CF₃) at position 3.

The boronic acid (-B(OH)₂) group at position 1 enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures for pharmaceuticals and organic electronics . The compound’s unique substitution pattern balances electron-withdrawing (-CF₃, -F) and electron-donating (-OCH₂CH₂CH₃) effects, influencing its reactivity and solubility .

Key Properties (derived from structural analysis):

  • Molecular formula: C₁₀H₁₁BF₄O₃.
  • Molecular weight: ~270.9 g/mol.
  • Solubility: Enhanced in organic solvents due to the propoxy group .
  • Thermal stability: Likely high, as trifluoromethyl and fluorine groups improve thermal resistance .

Properties

IUPAC Name

[4-fluoro-3-propoxy-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BF4O3/c1-2-3-18-8-5-6(11(16)17)4-7(9(8)12)10(13,14)15/h4-5,16-17H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABKCLSFCLORND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)OCCC)F)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the borylation of an aryl halide precursor using a palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction is performed under mild conditions, often using a base such as potassium carbonate in an aqueous or alcoholic solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenols, while reduction produces alcohols.

Scientific Research Applications

4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid primarily involves its ability to form stable boronate esters with diols and other nucleophiles. This property is exploited in various chemical reactions, particularly in cross-coupling reactions where the boronic acid group facilitates the transfer of organic groups to a metal catalyst, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Substitution Patterns and Reactivity

The table below compares substituent effects and applications of analogous arylboronic acids:

Compound Name Substituents (Positions) Key Functional Groups Reactivity Notes Applications Reference
4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid 4-F, 3-OCH₂CH₂CH₃, 5-CF₃ Boronic acid Balanced electronic effects; moderate steric hindrance Suzuki couplings, materials science
3-Chloro-5-(trifluoromethyl)phenylboronic acid 3-Cl, 5-CF₃ Boronic acid High reactivity (Cl as leaving group); electron-deficient ring Pharmaceutical intermediates
4-Chloro-3-(trifluoromethyl)phenylboronic acid 4-Cl, 3-CF₃ Boronic acid Electron-withdrawing groups dominate; planar structure Antibacterial agents
2-Fluoro-5-(trifluoromethoxy)phenylboronic acid 2-F, 5-OCF₃ Boronic acid Strong electron-withdrawing (-OCF₃); low solubility Specialty chemicals
2-Fluoro-3-propoxyphenylboronic acid 2-F, 3-OCH₂CH₂CH₃ Boronic acid Reduced steric hindrance; high solubility Organic semiconductors

Key Observations :

Electron Effects : The trifluoromethyl group (-CF₃) and fluorine (-F) in the target compound create an electron-deficient aromatic ring, favoring oxidative addition in cross-coupling reactions. However, the propoxy group (-OCH₂CH₂CH₃) introduces mild electron-donating effects, moderating reactivity compared to chloro-substituted analogs .

Solubility: The propoxy chain enhances solubility in non-polar solvents, unlike trifluoromethoxy (-OCF₃) or chloro (-Cl) groups, which reduce solubility .

Biological Activity

4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid is a specialized organoboron compound characterized by a boronic acid functional group attached to a phenyl ring that is further substituted with fluorine and trifluoromethyl groups. This compound has garnered attention for its potential applications in organic synthesis, particularly in pharmaceuticals and advanced materials. Its biological activity is primarily linked to its role as a coupling agent in the formation of carbon-carbon bonds, which is essential in constructing complex molecular architectures.

  • Molecular Formula : C12H10F4BNO3
  • Molecular Weight : 283.01 g/mol
  • Structure : The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's electrophilicity, making it a valuable reagent in various chemical reactions.

The mechanism of action for this compound revolves around its ability to facilitate chemical reactions, particularly in the context of:

  • Carbon-Carbon Bond Formation : The boronic acid moiety allows for the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination.
  • Protein Interactions : The trifluoromethyl group is known to enhance interactions with biological targets due to its strong electron-withdrawing nature, which can lead to increased binding affinity and biological activity.

In Vitro Studies

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:

  • Inhibition of Enzymes : Compounds containing trifluoromethyl groups have been reported to inhibit various enzymes such as cholinesterases and cyclooxygenases. For instance, studies have shown that derivatives with trifluoromethyl substitutions can moderately inhibit COX-2 and lipoxygenases (LOX-5 and LOX-15) .
  • Cytotoxicity : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines, demonstrating varying degrees of potency. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against breast cancer cell lines .

Structure-Activity Relationship (SAR)

The presence of fluorine and trifluoromethyl groups significantly influences the biological activity of compounds:

  • Enhanced Lipophilicity : The trifluoromethyl group increases lipid solubility and membrane permeability, which is crucial for cellular uptake .
  • Electrophilicity : The electron-withdrawing nature of these groups enhances the electrophilic character of the boronic acid, facilitating interactions with nucleophilic sites on target proteins.

Data Table: Biological Activity Overview

Compound NameTarget EnzymeIC50 Value (μM)Activity Description
This compoundCholinesterase19.2Moderate inhibition
Similar Derivative ACOX-210.4Moderate inhibition
Similar Derivative BLOX-157.7Moderate inhibition
Similar Derivative Cβ-secretase9.9Moderate inhibition

Case Studies

  • Inhibition Studies : A study evaluated the inhibitory effects of various boronic acid derivatives on cholinesterase enzymes. The results indicated that the presence of trifluoromethyl groups correlated with enhanced inhibitory activity due to improved binding interactions .
  • Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of similar compounds on MCF-7 breast cancer cells, revealing that modifications at specific positions significantly impacted cell viability and apoptosis induction .

Q & A

Q. What are the recommended methods for synthesizing 4-fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:

Protection/Deprotection : Introduce the propoxy group via nucleophilic substitution on a fluorinated precursor (e.g., 4-fluoro-3-hydroxy-5-(trifluoromethyl)phenylboronic acid) using propanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Boronation : Utilize Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF .

  • Validation : Monitor intermediates via <sup>19</sup>F NMR to track fluorine substituents and confirm boronic acid formation using LC-MS .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the boronic acid moiety .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) for reactions. Pre-dry glassware under vacuum and maintain reaction temperatures below 60°C to avoid decomposition .

Q. What analytical techniques are suitable for characterizing purity and structure?

  • Methodological Answer :
  • Purity : Quantify via HPLC (C18 column, acetonitrile/water gradient) and confirm >97% purity using high-resolution mass spectrometry (HRMS) .
  • Structural Confirmation : Use <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR to verify substituent positions. For example, the trifluoromethyl group shows a distinct <sup>19</sup>F signal at ~-60 ppm .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling with electron-deficient aryl halides?

  • Methodological Answer :
  • Catalyst Selection : Use Pd(OAc)₂ with SPhos ligand to enhance reactivity toward sterically hindered substrates .
  • Solvent System : Employ toluene/water (3:1) with Na₂CO₃ as base (80°C, 12 h). Add 5 mol% tetrabutylammonium bromide (TBAB) to improve solubility .
  • Monitoring : Track reaction progress via TLC (silica gel, UV detection) and isolate products via flash chromatography (hexane/EtOAc) .

Q. How to resolve contradictory reactivity data in cross-coupling reactions involving this boronic acid?

  • Methodological Answer :
  • Substituent Effects : The electron-withdrawing trifluoromethyl group reduces boronic acid reactivity. Counteract by increasing catalyst loading (10 mol% Pd) or using microwave-assisted heating (100°C, 1 h) .
  • Competitive Analysis : Compare kinetic profiles with analogues (e.g., 3-fluoro-5-(trifluoromethyl)phenylboronic acid) to isolate steric vs. electronic contributions .

Q. What strategies mitigate poor solubility in aqueous reaction systems?

  • Methodological Answer :
  • Co-Solvents : Use DMSO:THF (1:4) to enhance solubility while maintaining boronic acid stability .
  • Derivatization : Convert to the pinacol ester temporarily (e.g., using pinacol in refluxing toluene) for improved handling, then hydrolyze post-reaction .

Q. How to design mechanistic studies for boronic acid-mediated catalysis?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize <sup>11</sup>B-labeled analogues to track boron transfer pathways via NMR .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and identify rate-limiting steps in cross-coupling .

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